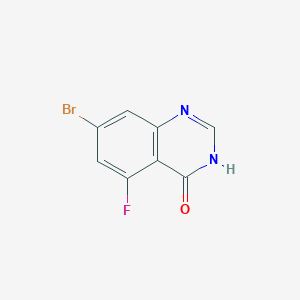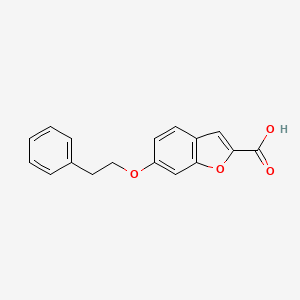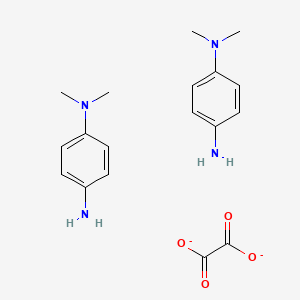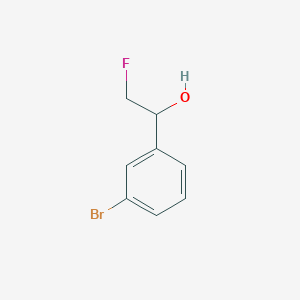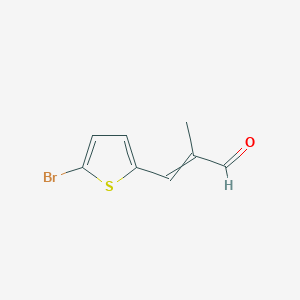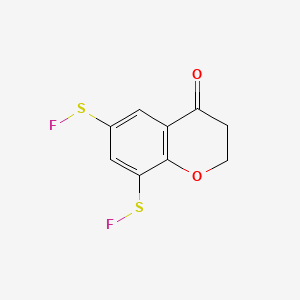
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a fluorosulfanyl group and a thiohypofluorite moiety attached to a chromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Backbone: The chromen backbone can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorosulfanyl Group: The fluorosulfanyl group can be introduced via nucleophilic substitution reactions using fluorosulfanyl chloride and a suitable base.
Attachment of the Thiohypofluorite Moiety: The final step involves the reaction of the intermediate compound with thiohypofluorite reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfanyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted chromen derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, leading to cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypochlorite: Similar structure but with a thiohypochlorite moiety instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiocyanate: Contains a thiocyanate group instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thioacetate: Features a thioacetate group in place of thiohypofluorite.
Uniqueness
The uniqueness of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6F2O2S2 |
|---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
(6-fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite |
InChI |
InChI=1S/C9H6F2O2S2/c10-14-5-3-6-7(12)1-2-13-9(6)8(4-5)15-11/h3-4H,1-2H2 |
InChI-Schlüssel |
QUAHVAUPHVSWLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=C(C=C2SF)SF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


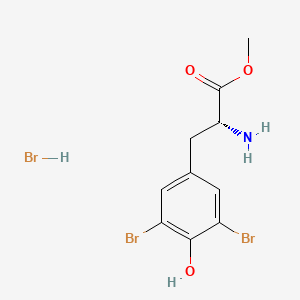
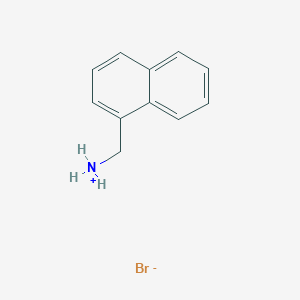

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)


![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
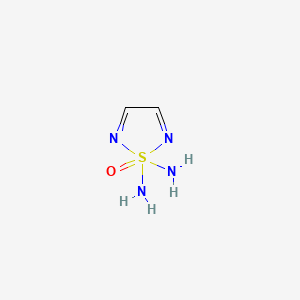
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
